molecular formula C11H12ClFO3 B6298248 Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate CAS No. 2121777-23-7

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Cat. No.: B6298248
CAS No.: 2121777-23-7
M. Wt: 246.66 g/mol
InChI Key: ZJNRLJUNACRVEF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is a synthetic benzoic acid ester derivative intended for research and development purposes. This compound features a benzoate core structure substituted with chloro and fluo... ro groups, as well as a 2-isopropoxy moiety, a functional group known to be significant in agrochemical and pharmaceutical science . As a multi-substituted aromatic ester, it serves as a valuable synthetic intermediate or building block in organic synthesis, particularly in the preparation of more complex molecules for use in crop protection agents and functional polymers . The specific stereoelectronic properties imparted by the chlorine, fluorine, and isopropoxy substituents make this scaffold of high interest for structure-activity relationship (SAR) studies in medicinal chemistry and for the discovery of new active ingredients . The product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-fluoro-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNRLJUNACRVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization

Retrosynthetic Analysis for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. libretexts.org

Key Disconnections and Precursor Identification

The structure of this compound presents several logical points for disconnection. The three primary bonds to consider for disconnection are the ester C-O bond, the ether C-O bond, and the aryl C-Cl bond.

Ester Disconnection: A disconnection of the methyl ester group (a C–O bond) is a common retrosynthetic step, leading back to the corresponding carboxylic acid, 3-chloro-5-fluoro-2-isopropoxybenzoic acid (1) . This transformation is the reverse of an esterification reaction.

Ether Disconnection: The isopropoxy group can be disconnected (another C–O bond), suggesting an etherification reaction as the forward step. This leads to a phenolic precursor, Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (2) .

Aryl-Halogen Disconnection: Disconnecting the C-Cl bond suggests an electrophilic aromatic substitution (halogenation) as a key step in the forward synthesis. This points to Methyl 5-fluoro-2-isopropoxybenzoate (3) as a potential precursor.

Further disconnections of these primary precursors can lead to simpler starting materials. For instance, Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (2) could be derived from Methyl 5-fluoro-2-hydroxybenzoate (4) apolloscientific.co.uk via a chlorination step. Precursor 4 itself can be traced back to the commercially available 5-fluoro-2-hydroxybenzoic acid .

This analysis suggests a few key precursors that form the foundation of a synthetic strategy.

Precursor No.Chemical NameStructure
13-chloro-5-fluoro-2-isopropoxybenzoic acid(Structure not available)
2Methyl 3-chloro-5-fluoro-2-hydroxybenzoate(Structure not available)
3Methyl 5-fluoro-2-isopropoxybenzoate(Structure not available)
4Methyl 5-fluoro-2-hydroxybenzoate(Structure not available)

Strategic Planning for Multi-step Synthesis

The order in which the substituents are introduced onto the aromatic ring is critical due to their directing effects in electrophilic aromatic substitution (EAS) reactions. libretexts.org The substituents present are:

-F (Fluoro): A deactivating, ortho-, para-director. pressbooks.pubunizin.org

-Cl (Chloro): A deactivating, ortho-, para-director. pressbooks.pubunizin.org

-OH/-OR (Hydroxy/Alkoxy): A strongly activating, ortho-, para-director. libretexts.org

-COOCH₃ (Methyl Ester): A deactivating, meta-director. unizin.org

A plausible multi-step synthesis must orchestrate the introduction of these groups in an order that leverages their directing effects to achieve the desired 1,2,3,5-substitution pattern.

Proposed Synthetic Strategy:

A logical approach would start from a precursor where the most activating group dictates the position of subsequent substitutions.

Starting Material: Begin with 5-fluoro-2-hydroxybenzoic acid . The strongly activating hydroxyl group (-OH) and the deactivating but ortho-, para-directing fluoro group (-F) are already in place.

Esterification: The carboxylic acid is first converted to its methyl ester to yield Methyl 5-fluoro-2-hydroxybenzoate (4) . This protects the carboxylic acid from reacting in subsequent steps and modifies the directing effect of this position to meta-directing, although the activating -OH group will dominate the regioselectivity of the next step.

Chlorination: The next step would be the selective chlorination of the aromatic ring. The hydroxyl group is a powerful ortho-, para-director. The positions ortho and para to the -OH group are C6 and C4, respectively. The position ortho to the -OH and meta to the -F and -COOCH₃ groups is C3. Given the strong activating nature of the hydroxyl group, substitution is expected to occur at a position ortho or para to it. The C3 position is ortho to the -OH group and meta to the weakly directing -F group, making it a likely site for chlorination. This would yield Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (2) .

Etherification: The final step is the conversion of the phenolic hydroxyl group to an isopropoxy ether via a nucleophilic substitution reaction, such as the Williamson ether synthesis. This step would yield the final target molecule, This compound .

This sequence is strategically sound as it introduces the substituents in an order that controls the regiochemistry effectively. savemyexams.comlibretexts.org

Direct Synthetic Routes to this compound

The forward synthesis, based on the retrosynthetic analysis, involves three key transformations: esterification, halogenation, and etherification.

Esterification Approaches

The conversion of a carboxylic acid to a methyl ester is a fundamental reaction in organic synthesis. For the synthesis of Methyl 5-fluoro-2-hydroxybenzoate (4) from 5-fluoro-2-hydroxybenzoic acid, or for the potential final step of converting 3-chloro-5-fluoro-2-isopropoxybenzoic acid (1) to the target molecule, several methods are applicable.

Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orglibretexts.org The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed. youtube.com

Reaction with Thionyl Chloride: A more reactive approach involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the ester. This method is often faster and not reversible. A similar procedure is used for the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate.

Common Esterification Methods for Substituted Benzoic Acids
MethodReagentsTypical ConditionsReference
Fischer-Speier EsterificationMethanol (excess), H₂SO₄ (catalytic)Heat/Reflux researchgate.netmdpi.com
Via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., pyridine)Step 1: Reflux Step 2: 0°C to room temp.
Solid Acid CatalysisMethanol, Solid Acid Catalyst (e.g., Zr/Ti oxides)Heat/Reflux researchgate.netrsc.org

Halogenation Strategies for Aromatic Scaffolds

The introduction of a chlorine atom onto the aromatic ring of Methyl 5-fluoro-2-hydroxybenzoate (4) is a key step. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is controlled by the existing substituents. msu.edu

The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the fluoro (-F) and methyl ester (-COOCH₃) groups are deactivating. The powerful activating effect of the -OH group will direct the incoming electrophile (Cl⁺) to the positions ortho (C3, C6) or para (C4) to it. The C3 position is sterically accessible and electronically activated, making it the desired position for chlorination.

Chlorinating Agents: Common reagents for the chlorination of activated aromatic rings include:

Chlorine Gas (Cl₂): Often used with a Lewis acid catalyst for less activated rings, but can be used directly for highly activated rings like phenols. chemguide.co.uk A procedure for the chlorination of 3-hydroxy benzoic acid uses chlorine gas in methanol at low temperatures. prepchem.com

Sulfuryl Chloride (SO₂Cl₂): A convenient and safer alternative to chlorine gas for the chlorination of phenols and other activated aromatics.

N-Chlorosuccinimide (NCS): A mild source of electrophilic chlorine, often used for selective chlorination of sensitive substrates.

Reagents for Electrophilic Chlorination of Activated Aromatic Rings
ReagentTypical ConditionsSelectivityReference
Chlorine (Cl₂)Solvent (e.g., CH₃OH, CH₂Cl₂), often at low temp.Can lead to multiple substitutions if not controlled. prepchem.com
Sulfuryl Chloride (SO₂Cl₂)Inert solvent (e.g., CH₂Cl₂, CCl₄), room temp. or gentle heating.Generally good for monochlorination of phenols.[General Organic Chemistry]
N-Chlorosuccinimide (NCS)Polar solvent (e.g., Acetonitrile (B52724), DMF), often with an acid catalyst.Mild and often highly selective. mdpi.com

Etherification of Phenolic Precursors with Isopropyl Moiety

The final step in the proposed synthesis is the conversion of the hydroxyl group of Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (2) into an isopropoxy group.

Williamson Ether Synthesis: This is the most common method for preparing ethers and involves the reaction of an alkoxide with a primary or secondary alkyl halide. francis-press.com In this case, the phenolic precursor would first be deprotonated with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an Sₙ2 reaction. masterorganicchemistry.com

The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed to facilitate the Sₙ2 reaction. Due to the steric hindrance of the secondary electrophile (isopropyl group), elimination can be a competing side reaction, so reaction conditions must be carefully controlled. quora.comnih.gov

Conditions for Williamson Ether Synthesis with Phenols
BaseAlkylating AgentSolventTypical TemperatureReference
Potassium Carbonate (K₂CO₃)2-Bromopropane or Isopropyl IodideAcetone, DMF, AcetonitrileRoom Temp. to Reflux francis-press.com
Sodium Hydride (NaH)2-Bromopropane or Isopropyl IodideDMF, THF0°C to Room Temp.[General Organic Chemistry]
Cesium Carbonate (Cs₂CO₃)2-Bromopropane or Isopropyl IodideAcetonitrile, DMFRoom Temp. to 80°C[General Organic Chemistry]

Convergent Synthesis Utilizing Building Blocks

A convergent synthesis strategy enhances efficiency by preparing different sections of the target molecule in parallel before their final assembly. For this compound, a plausible convergent approach involves the synthesis of a key phenol (B47542) intermediate, which is then elaborated in the final steps.

One potential disconnection is between the aromatic ring and the isopropoxy group. This strategy would begin with the synthesis of a pre-functionalized phenol, such as methyl 3-chloro-5-fluoro-2-hydroxybenzoate. This intermediate could be prepared from commercially available 3-chloro-5-fluorobenzoic acid through regioselective hydroxylation. The final step would be the alkylation of the hydroxyl group with an isopropyl halide (e.g., 2-bromopropane) under Williamson ether synthesis conditions, typically using a base like potassium carbonate in a polar aprotic solvent. This late-stage etherification ensures the isopropoxy group is installed precisely at the desired location.

This building block approach offers flexibility, allowing for the introduction of various alkoxy groups if desired, and simplifies purification by avoiding the carrying of the relatively simple isopropoxy group through a multi-step linear synthesis.

Functional Group Interconversions and Transformationslibretexts.org

The reactivity of this compound is defined by its four distinct functional groups. Each of these sites can be selectively targeted for further molecular elaboration, making the compound a versatile synthetic intermediate. Such transformations are fundamental in organic synthesis for creating diverse and complex chemical structures. libretexts.org

Modification of the Ester Group

The methyl ester is one of the most reactive sites for functional group interconversion. Standard organic transformations can be applied to convert it into a variety of other functionalities.

Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidic workup, will hydrolyze the methyl ester to the corresponding carboxylic acid (3-chloro-5-fluoro-2-isopropoxybenzoic acid). This acid can then serve as a handle for further reactions, such as amide bond formation.

Transesterification: By heating the compound in a different alcohol (e.g., ethanol) with an acid or base catalyst, the methyl group can be exchanged to form other esters (e.g., ethyl 3-chloro-5-fluoro-2-isopropoxybenzoate).

Amidation: The ester can be converted directly to an amide by heating with an amine, although the reaction is often slow. A more efficient method involves first hydrolyzing the ester to the carboxylic acid, converting the acid to an acyl chloride using a reagent like thionyl chloride, and then reacting the acyl chloride with an amine to form the desired amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol, yielding (3-chloro-5-fluoro-2-isopropoxyphenyl)methanol. This transformation provides another point for derivatization.

Reaction TypeTypical ReagentsResulting Functional Group
HydrolysisNaOH, H₂O/MeOH, then H₃O⁺Carboxylic Acid (-COOH)
TransesterificationR'OH, H⁺ or R'O⁻New Ester (-COOR')
Amidation (via acid chloride)1. NaOH/H₃O⁺ 2. SOCl₂ 3. R'₂NHAmide (-CONR'₂)
ReductionLiAlH₄, then H₃O⁺Primary Alcohol (-CH₂OH)

Transformations Involving Halogen Substituents (Cl, F)

The aromatic ring is substituted with both chlorine and fluorine atoms. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the chlorine atom the more likely site for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent can potentially be displaced by strong nucleophiles. The presence of other electron-withdrawing groups on the ring can activate the halide towards substitution. libretexts.org For example, reaction with sodium methoxide (B1231860) at high temperatures could potentially replace the chlorine with a methoxy (B1213986) group. However, the isopropoxy group is electron-donating, which may reduce the reactivity of the ring toward SNAr.

Halogen Exchange: While less common for aryl chlorides compared to bromides or iodides, metal-mediated halogen exchange reactions could potentially convert the chloro-substituent to a bromo or iodo group, making it more amenable to subsequent cross-coupling reactions. frontiersin.orgresearchgate.net

Reductive Dehalogenation: The chloro group could be selectively removed (replaced with hydrogen) using catalytic hydrogenation under specific conditions, although this might also affect other functional groups.

The fluorine atom is generally unreactive towards nucleophilic attack unless there is strong activation from powerful electron-withdrawing groups ortho or para to it. libretexts.org

Derivatization of the Isopropoxy Moiety

The isopropoxy group is an ether linkage, which is generally stable. The primary transformation for this group is ether cleavage.

O-Dealkylation: Cleavage of the isopropyl group to yield the corresponding phenol (methyl 3-chloro-5-fluoro-2-hydroxybenzoate) can be achieved using strong acid reagents such as hydrogen bromide (HBr) or a Lewis acid like boron tribromide (BBr₃). This reaction unmasks a hydroxyl group, which can be used for further functionalization, such as the introduction of a different alkyl or aryl group.

Catalytic Approaches in Synthesis

Catalytic methods, particularly those involving transition metals, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways for derivatization.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura for aryl-aryl bond formation or precursor synthesis)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming aryl-aryl bonds. While aryl bromides and iodides are the most common substrates, advancements in catalyst design have made the use of more abundant and less expensive aryl chlorides feasible. acs.orgnih.govnih.gov

In the context of this compound, the chloro substituent at the C3 position can serve as a handle for a Suzuki-Miyaura coupling. The reaction would involve treating the compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is critical for achieving high efficiency with an aryl chloride substrate. acs.orgnih.gov Electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate the challenging oxidative addition step of the catalytic cycle.

A successful coupling would replace the chlorine atom with a new aryl group, leading to the synthesis of highly substituted biaryl compounds. This method is exceptionally valuable for building molecular complexity late in a synthetic sequence.

ComponentExamplePurpose
Aryl HalideThis compoundElectrophilic partner
Organoboron ReagentPhenylboronic acidNucleophilic partner, source of the new aryl group
Palladium CatalystPd(PPh₃)₄ or Pd₂(dba)₃Catalyzes the C-C bond formation
LigandSPhos, XPhos, or other biaryl phosphinesFacilitates oxidative addition of the aryl chloride
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄Activates the organoboron reagent

Organocatalysis and Biocatalysis in Stereoselective Synthesis

The introduction of chirality into molecules is a critical aspect of modern pharmaceutical and materials science. For a molecule like this compound, stereoselectivity could become relevant if, for instance, a chiral center were to be introduced in the isopropoxy group or through derivatization of the aromatic ring. Organocatalysis and biocatalysis offer powerful, metal-free alternatives for achieving high levels of stereocontrol. nih.gov

Organocatalysis: This branch of catalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov Organocatalytic reactions are known for their operational simplicity and mild reaction conditions. nih.gov In the context of synthesizing a derivative of this compound with a chiral center, an organocatalyst could be employed. For example, if a synthetic route involved the reaction of a precursor aldehyde with another molecule, a chiral amine or phosphine catalyst could be used to control the stereochemical outcome of the reaction. nih.govnih.gov Organocatalytic domino reactions, which allow for the construction of complex chiral molecules in a single operation, represent an attractive strategy. nih.gov

Biocatalysis: This methodology employs enzymes or whole microorganisms to catalyze chemical transformations. mdpi.comlongdom.org Enzymes are highly specific and can operate under mild conditions, often in aqueous media, which aligns with the principles of green chemistry. mdpi.comjocpr.com For the synthesis of a chiral derivative of this compound, a lipase (B570770) could be used for the stereoselective acylation of a racemic alcohol precursor, or a ketoreductase for the asymmetric reduction of a prochiral ketone. The use of enzymes like toluene (B28343) dioxygenase has been demonstrated in the conversion of toxic aromatic compounds into valuable catechols, showcasing the potential of biocatalysis in functionalizing halogenated aromatics. nih.gov Engineered enzymes, such as variants of P450, can be developed to achieve specific hydroxylation on complex molecules with high regio- and enantioselectivity.

The potential advantages of these catalytic systems in the synthesis of complex organic molecules are summarized in the table below.

Catalyst TypeKey AdvantagesPotential Application to Substituted Benzoates
Organocatalysts Metal-free, mild reaction conditions, high stereoselectivity, operational simplicity. nih.govAsymmetric functionalization of the side chain or aromatic ring.
Biocatalysts (Enzymes) High specificity, mild aqueous conditions, biodegradable, renewable. mdpi.comlongdom.orgStereoselective synthesis of chiral precursors or derivatives.

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmafeatures.comchemistryjournals.net The application of these principles is crucial in the synthesis of active pharmaceutical ingredients (APIs) to minimize environmental impact. mdpi.compharmafeatures.comacs.orgnih.gov

When designing a synthetic route for this compound, several green chemistry principles can be applied:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. pharmafeatures.com Multicomponent reactions (MCRs) are a prime example of maximizing atom economy by combining three or more reactants in a single step. pharmafeatures.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ionic liquids, or supercritical fluids. longdom.orgchemistryjournals.net Water is often the preferred solvent due to its non-toxicity and abundance. chemistryjournals.net

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. pharmafeatures.com The use of microwave or ultrasound activation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy use. longdom.org

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. longdom.org There is growing interest in synthesizing aromatic compounds from biomass-derived furfural (B47365) derivatives. ucl.ac.uk

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. longdom.org Both organocatalysts and biocatalysts fit well within this principle. jocpr.com

A hypothetical green synthesis of this compound would prioritize a convergent synthesis, utilize catalytic methods for halogenation and etherification steps, and employ safer solvents. taylorfrancis.com For instance, continuous flow chemistry could be implemented to improve safety, efficiency, and scalability, further reducing the environmental footprint of the synthesis. longdom.orgjocpr.com

The following table outlines key green chemistry principles and their potential implementation in the synthesis of halogenated aromatic esters.

Green Chemistry PrinciplePotential Implementation in Synthesis
Waste Prevention Designing synthetic routes with fewer steps and higher yields. chemistryjournals.net
Atom Economy Employing addition and cycloaddition reactions over substitution and elimination reactions. pharmafeatures.com
Safer Solvents Replacing traditional volatile organic compounds with water, ethanol, or supercritical CO2. longdom.org
Energy Efficiency Utilizing catalysis to lower reaction activation energies, allowing for lower temperatures. pharmafeatures.com
Renewable Feedstocks Investigating bio-based starting materials for the aromatic core. ucl.ac.uk

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the methyl ester protons. The aromatic protons, typically found in the 6.5-8.0 ppm region, would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. libretexts.orglibretexts.org The isopropoxy group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl ester would appear as a singlet, typically in the 3.5-4.0 ppm range.

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms. Aromatic carbons generally resonate between 120-150 ppm. libretexts.orglibretexts.org The presence of electron-withdrawing substituents like chlorine and fluorine, and electron-donating isopropoxy and methoxy (B1213986) groups, will influence the exact chemical shifts of the aromatic carbons. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H (position 4) ~7.0 - 7.3 Doublet of doublets
Aromatic-H (position 6) ~7.3 - 7.6 Doublet of doublets
Isopropoxy-CH ~4.5 - 4.8 Septet
Ester-OCH₃ ~3.9 Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ester) ~165
C-F (Aromatic) ~160 (with large ¹JCF coupling)
C-O (Isopropoxy) ~150
C-Cl (Aromatic) ~135
C-COOCH₃ (Aromatic) ~125
Aromatic CH ~115 - 120
Isopropoxy-CH ~72
Ester-OCH₃ ~53

Note: The values presented in these tables are predictive and based on established chemical shift ranges for similar structural motifs. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a powerful technique specifically used to analyze the fluorine atom within the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will exhibit coupling to the adjacent aromatic protons (H-4 and H-6), providing crucial connectivity information. This results in the ¹⁹F signal appearing as a doublet of doublets, confirming its position on the aromatic ring relative to the two aromatic protons.

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a cross-peak between the isopropoxy methine proton and the isopropoxy methyl protons, confirming the isopropyl group. It would also show correlations between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals for the aromatic CH carbons to their attached protons, as well as the signals for the isopropoxy and methyl ester groups. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net Key correlations would be expected between the aromatic protons and the surrounding quaternary carbons (e.g., C-Cl, C-F, C-O). Importantly, a correlation between the methyl ester protons and the carbonyl carbon would confirm the ester functionality. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. A key expected correlation would be between the isopropoxy methine proton and the aromatic proton at the 6-position, which would help to confirm the conformation of the isopropoxy group relative to the benzene (B151609) ring. researchgate.net

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, is characteristic of the ester carbonyl group. This band is also usually observable in the Raman spectrum. s-a-s.org

C-O Stretch: The C-O stretching vibrations of the ester and ether linkages are expected in the region of 1250-1000 cm⁻¹.

Aromatic C=C Stretch: The in-ring carbon-carbon stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy and methyl groups appear just below 3000 cm⁻¹. libretexts.orglibretexts.org

C-F and C-Cl Stretch: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1100-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl.

Predicted Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
C=O (Ester) Stretch 1740 - 1720 IR (Strong), Raman (Medium)
Aromatic C=C Stretch 1600 - 1450 IR, Raman
C-O (Ester/Ether) Stretch 1250 - 1000 IR (Strong)
C-F Stretch 1100 - 1000 IR (Strong)

To achieve a more precise assignment of the observed vibrational bands, computational methods are often employed. nih.gov Density Functional Theory (DFT) is a common approach used to calculate the theoretical vibrational frequencies of a molecule. nih.govresearchgate.net By comparing the calculated spectrum with the experimental IR and Raman spectra, a detailed and confident assignment of each vibrational mode can be made. This synergy between experimental and theoretical approaches provides a robust characterization of the molecule's vibrational properties.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, the molecular formula is C₁₁H₁₂ClFO₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This precise mass measurement is a critical first step in structural confirmation.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₁₁H₁₂³⁵ClFO₃[M]⁺246.0435
C₁₁H₁₂³⁷ClFO₃[M+2]⁺248.0406

The presence of a chlorine atom results in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound in a mass spectrometer provides valuable information about its structural connectivity. While specific experimental data is not available, a plausible fragmentation pathway can be predicted based on established principles for esters, ethers, and halogenated aromatic compounds. libretexts.orglibretexts.orgmiamioh.edu

Upon electron impact ionization, the molecule would likely undergo several key fragmentation processes:

Loss of the Isopropoxy Group: Cleavage of the ether bond could result in the loss of an isopropoxy radical (•OCH(CH₃)₂) or a neutral propene molecule via a McLafferty-type rearrangement, if sterically feasible.

Loss of the Methoxy Group: Fragmentation of the ester moiety could lead to the loss of a methoxy radical (•OCH₃) or a neutral formaldehyde (B43269) molecule.

Decarbonylation: The loss of carbon monoxide (CO) from the ester group is another common fragmentation pathway for benzoates.

Cleavage of the Isopropyl Group: The isopropoxy side chain can fragment through the loss of a methyl radical (•CH₃) or an isopropyl radical (•CH(CH₃)₂).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z)FragmentationResulting Ion (m/z)Neutral Loss
246Loss of •CH₃23115
246Loss of •OCH₃21531
246Loss of •CH(CH₃)₂20343
246Loss of •OCH(CH₃)₂18759

X-ray Crystallography for Solid-State Structure

As of this writing, a crystal structure for this compound has not been reported in publicly available databases. However, insights into its likely solid-state conformation and intermolecular interactions can be inferred from the crystallographic data of structurally similar molecules, such as 3-chloro-5-fluorosalicylaldehyde. nih.gov

The conformation of this compound in the crystalline state would be determined by the spatial arrangement of its substituents to minimize steric hindrance and optimize packing efficiency. The planarity of the benzene ring is expected. The orientation of the isopropoxy and methyl ester groups relative to the ring will be of particular interest. It is plausible that the carbonyl group of the ester will be oriented to maximize electronic conjugation with the aromatic ring, while the bulky isopropoxy group may be twisted out of the plane of the ring to reduce steric strain with the adjacent chloro and ester substituents.

In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be governed by weaker intermolecular forces. These could include:

π-π Stacking: The aromatic rings could engage in offset face-to-face stacking, a common feature in the crystal structures of benzene derivatives. nih.gov

Halogen Bonding: The chlorine atom could participate in halogen bonding interactions with electronegative atoms on neighboring molecules.

C-H•••O and C-H•••F Interactions: Weak hydrogen bonds involving the methyl and isopropyl hydrogens with oxygen and fluorine atoms on adjacent molecules could also play a role in stabilizing the crystal lattice. nih.gov

A detailed analysis would require single-crystal X-ray diffraction data to determine precise bond lengths, bond angles, and the specific nature of the supramolecular assembly.

Chiroptical Spectroscopy (if chiral centers are introduced)

This compound is an achiral molecule as it does not possess any stereocenters. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy techniques such as circular dichroism are not applicable to its analysis in its native form. The introduction of a chiral center, for instance, through modification of the isopropoxy group, would be necessary to apply these analytical methods.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) on the Halogenated Benzene (B151609) Ring

Electrophilic aromatic substitution is a foundational reaction class for benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. msu.edu The reactivity and orientation of these substitutions are heavily influenced by the substituents already present on the aromatic ring. wikipedia.org

The regiochemical outcome of EAS on Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is determined by the cumulative directing effects of its four substituents. Each group exerts a distinct influence on the aromatic ring's nucleophilicity and directs incoming electrophiles to specific positions. chemistrytalk.org

Isopropoxy Group (-OCH(CH₃)₂): As an alkoxy group, the isopropoxy substituent is a powerful activating group and a strong ortho, para-director. fiveable.me This is due to the resonance donation of lone pair electrons from the oxygen atom, which significantly increases the electron density at the ortho and para positions. organicchemistrytutor.com

Chloro (-Cl) and Fluoro (-F) Groups: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because of a competing, albeit weaker, resonance effect (+R) where their lone pairs can be donated to the ring. masterorganicchemistry.com

Methyl Ester Group (-COOCH₃): The ester group is a deactivating group and a meta-director. masterorganicchemistry.com It withdraws electron density from the ring through both inductive and resonance effects, reducing the ring's reactivity towards electrophiles and directing incoming groups to the meta position. fiveable.me

When multiple substituents are present, the most powerful activating group generally controls the position of the incoming electrophile. libretexts.orgyoutube.com In this molecule, the isopropoxy group is the strongest activator and will therefore dictate the regioselectivity. The positions ortho and para to the isopropoxy group are C6 and C4, respectively (the C2 position is already substituted). The C4 position is occupied by a fluorine atom. Therefore, electrophilic attack is strongly directed to the C6 position.

Interactive Data Table: Directing Effects of Substituents
SubstituentPositionElectronic EffectActivating/DeactivatingDirector Type
-OCH(CH₃)₂C2+R >> -IStrongly Activatingortho, para
-ClC3-I > +RDeactivatingortho, para
-FC5-I > +RDeactivatingortho, para
-COOCH₃C1-I, -RDeactivatingmeta

Steric Factors: Steric hindrance can play a significant role in determining the final product distribution, often favoring substitution at the less hindered position. fiveable.melibretexts.org The isopropoxy group is sterically bulky. This bulk can impede the approach of an electrophile to the adjacent C6 position. youtube.com While electronic effects strongly favor substitution at C6, significant steric hindrance, especially with a large electrophile, could potentially lead to minor products resulting from substitution at less electronically favored but more accessible sites. However, in most cases, the powerful electronic directing effect of the alkoxy group is expected to overcome this steric challenge. nih.govpnas.org

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution is a pathway for replacing a leaving group (typically a halide) on an electron-poor aromatic ring with a nucleophile. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

The compound possesses two potential leaving groups for an SNAr reaction: a chloro group at C3 and a fluoro group at C5. The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. nih.govmasterorganicchemistry.com This inverted order (compared to Sₙ2 reactions) is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. stackexchange.com The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack. youtube.com

However, the position of activating groups is crucial. SNAr proceeds via a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by electron-withdrawing groups at the ortho and/or para positions. pressbooks.pub

Chloro group (at C3): This group has the electron-withdrawing methyl ester group in the ortho position (C2). This positioning provides significant stabilization for the negative charge that develops in the Meisenheimer complex.

Fluoro group (at C5): This group has the methyl ester group in the meta position, which does not allow for resonance stabilization of the intermediate.

Therefore, despite fluorine's generally higher reactivity as a leaving group in activated systems, nucleophilic substitution is predicted to occur selectively at the C3 position, displacing the chloro group. The decisive factor is the effective stabilization of the reaction intermediate by the ortho ester group.

The SNAr reaction proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iq

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine (C3). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized across the ring and is effectively stabilized by the resonance-withdrawing capabilities of the ortho methyl ester group.

Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion) is expelled from the complex. This step restores the aromaticity of the ring, leading to the formation of the final substitution product. uomustansiriyah.edu.iq

Ester Reactivity and Transformations

The methyl ester functional group in this compound is susceptible to a variety of transformations common to carboxylic acid derivatives. The reactivity can be influenced by steric hindrance from the adjacent bulky isopropoxy group, which may slow down reactions at the carbonyl carbon. arkat-usa.orgchemicalforums.com

Key transformations include:

Hydrolysis: The ester can be saponified to the corresponding carboxylate salt under basic conditions (e.g., NaOH) or hydrolyzed to the carboxylic acid under acidic conditions (e.g., H₃O⁺). youtube.comyoutube.com

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. To drive the equilibrium, the alcohol reactant is typically used in excess. ucla.eduacs.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (3-chloro-5-fluoro-2-isopropoxyphenyl)methanol. This reaction proceeds via an aldehyde intermediate which is further reduced. commonorganicchemistry.comlibretexts.orglibretexts.org

Amidation: The ester can be converted to the corresponding amide by reaction with ammonia (B1221849) or a primary/secondary amine, often requiring heat.

Interactive Data Table: Summary of Ester Transformations
ReactionReagentsProduct Functional Group
Basic Hydrolysis (Saponification)NaOH, H₂OCarboxylate Salt
Acidic HydrolysisH₃O⁺, heatCarboxylic Acid
TransesterificationR'OH, H⁺ or R'O⁻Ester (new alkyl group)
Reduction1. LiAlH₄ 2. H₂OPrimary Alcohol
AmidationR'₂NH, heatAmide

Influence of Halogenation on Reactivity and Molecular Stability

The presence of chlorine and fluorine atoms on the benzene ring significantly influences the reactivity and stability of this compound. nih.gov These halogens exert strong electronic effects.

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and pull electron density away from the aromatic ring through the sigma bonds. This is a powerful deactivating effect, making the ring less susceptible to electrophilic aromatic substitution. This electron withdrawal also increases the electrophilicity of the ester's carbonyl carbon, making it more reactive towards nucleophiles, as seen in hydrolysis and reactions with organometallics.

Inductive and Mesomeric Effects of Chlorine and Fluorine

The chemical reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the chlorine and fluorine substituents. These properties are understood through a combination of inductive and mesomeric (or resonance) effects.

The inductive effect (-I) is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between adjacent atoms. zenodo.org Both fluorine and chlorine are highly electronegative atoms, and they exert a strong electron-withdrawing inductive effect on the benzene ring. aakash.ac.inlibretexts.org Fluorine is the most electronegative element, and therefore its -I effect is stronger than that of chlorine. zenodo.orglibretexts.org This effect pulls electron density away from the aromatic ring, leading to its deactivation towards electrophilic aromatic substitution. libretexts.org

The mesomeric effect (+M) , or resonance effect, involves the delocalization of lone pair electrons from the halogen atoms into the π-system of the benzene ring. aakash.ac.in Both fluorine and chlorine possess lone pairs of electrons in their p-orbitals that can overlap with the p-orbitals of the aromatic ring. This donation of electron density increases the electron density at the ortho and para positions of the ring. aakash.ac.in However, the effectiveness of this p-π orbital overlap is dependent on the size and energy of the orbitals. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 3p orbital of chlorine. quora.com Despite this, the mesomeric effect for both halogens is generally weaker than their strong inductive effect. aakash.ac.inopenstax.org

PropertyFluorineChlorine
Electronegativity (Pauling Scale)3.983.16
Inductive EffectStrongly electron-withdrawing (-I)Electron-withdrawing (-I)
Mesomeric EffectWeakly electron-donating (+M)Weakly electron-donating (+M)
Overall Effect on Ring ReactivityDeactivatingDeactivating

Cooperative Effects of Multiple Halogens

The presence of both a chlorine and a fluorine atom on the benzene ring of this compound results in a cooperative deactivation of the ring towards electrophilic attack. The combined inductive effects of two halogen substituents significantly reduce the electron density of the π-system, making the ring less nucleophilic and thus less reactive than benzene itself. fiveable.me

Degradation Pathways and Stability Studies (Chemical)

The chemical stability of this compound is governed by the resilience of its ester functional group and the carbon-halogen bonds under various chemical conditions. Aromatic esters are generally characterized by high chemical stability. mdpi.com

One of the primary chemical degradation pathways for this compound is the hydrolysis of the methyl ester group . This reaction can occur under both acidic and basic conditions, typically accelerated by heat, to yield 3-chloro-5-fluoro-2-isopropoxybenzoic acid and methanol (B129727). Studies on substituted methyl benzoates have shown that hydrolysis can be achieved in high-temperature water (250–300 °C) or more readily in slightly alkaline solutions at lower temperatures (e.g., 200 °C). rsc.org The rate of hydrolysis is influenced by the electronic nature of the ring substituents. zenodo.orgresearchgate.net The electron-withdrawing effects of the chlorine and fluorine atoms would make the carbonyl carbon of the ester group more electrophilic and thus potentially more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Another potential degradation pathway involves the cleavage of the carbon-halogen bonds. Dehalogenation of aromatic compounds is generally a difficult process due to the strength of the C-X bond. However, it can occur under specific conditions. Nucleophilic aromatic substitution has been identified as a mechanism for the dehalogenation of aromatic compounds, where a nucleophile replaces the halogen. nih.govacs.orgsemanticscholar.org This type of reaction is typically favored when strong electron-withdrawing groups are present on the ring, which can stabilize the negatively charged intermediate. researchgate.net Reductive dehalogenation, which involves the replacement of a halogen with a hydrogen atom, is another possibility, often promoted by metal catalysts. mdpi.com

The stability of the compound can also be affected by thermal stress. Aromatic esters can undergo thermal decomposition at elevated temperatures. For instance, some aromatic polyesters begin to decompose at temperatures around 210°C, while others are stable up to 300°C or higher. researchgate.net The specific degradation products would depend on the decomposition mechanism, which could involve decarboxylation or fragmentation of the side chains. Exposure to ultraviolet (UV) light can also lead to photodegradation, a process known to affect polycyclic aromatic hydrocarbons in solution. pjoes.com

ConditionPotential Degradation PathwayPrimary Products
Acidic/Basic conditions with heatEster Hydrolysis3-chloro-5-fluoro-2-isopropoxybenzoic acid, Methanol
Strong nucleophiles / Harsh conditionsNucleophilic Aromatic SubstitutionHalogen-substituted phenols or other derivatives
Reductive conditions (e.g., metal catalyst)Reductive DehalogenationPartially or fully dehalogenated benzoate (B1203000) derivatives
High TemperatureThermal DecompositionVarious fragmentation products (e.g., via decarboxylation)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Detailed quantum chemical calculations using Density Functional Theory (DFT) and ab initio methods provide fundamental insights into the molecular properties of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate. These computational approaches are essential for understanding the molecule's geometry, electronic structure, and reactivity.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is pivotal to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the distribution of these frontier orbitals is influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the electron-donating nature of the isopropoxy group.

Interactive Data Table: Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMOValueHighest Occupied Molecular Orbital
LUMOValueLowest Unoccupied Molecular Orbital
HOMO-LUMO GapValueEnergy difference between HOMO and LUMO

Note: Specific energy values from computational studies are required to populate this table.

Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to particular functional groups. Key vibrational modes for this compound would include the C=O stretch of the ester, C-O stretches of the ester and ether linkages, C-Cl and C-F stretches, and various aromatic ring vibrations.

Global and Local Chemical Descriptors for Reactivity Prediction

Global and local chemical descriptors, derived from quantum chemical calculations, are used to predict the reactivity of this compound. Global descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, provide a general measure of the molecule's reactivity. Local descriptors, like Fukui functions and molecular electrostatic potential (MEP) maps, identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. The MEP map, for instance, visually represents the electron density distribution, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites). These descriptors are invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Interactive Data Table: Global Reactivity Descriptors

DescriptorFormulaValue
Chemical Hardness (η)(ELUMO - EHOMO)/2Value
Chemical Softness (S)1 / (2η)Value
Electronegativity (χ)-(EHOMO + ELUMO)/2Value
Electrophilicity Index (ω)χ2 / (2η)Value

Note: Specific values from computational studies are required to populate this table.

Molecular Dynamics Simulations

Conformational Dynamics in Solution

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a solvent environment. These simulations model the movement of atoms over time, providing insights into the conformational flexibility of the molecule in solution. By simulating the interactions between the solute and solvent molecules, MD can reveal how the solvent influences the conformational preferences and dynamics of the isopropoxy and methyl ester groups. This information is crucial for understanding the molecule's behavior in realistic chemical environments, such as during a chemical reaction in a solvent.

Solvent Effects on Molecular Properties

There is no available research data specifically investigating the influence of different solvents on the molecular properties of this compound. Such studies, typically employing computational methods like Density Functional Theory (DFT) with various solvent models (e.g., Polarizable Continuum Model), would provide valuable insights into how the compound's geometry, electronic structure, and spectroscopic characteristics change in different chemical environments. However, no such investigations have been published for this specific molecule.

Structure-Reactivity/Property Relationship (SRR/SPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical)

No theoretical Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies for this compound are present in the surveyed literature. QSAR/QSPR models are developed to correlate the structural or property descriptors of compounds with their biological activity or physicochemical properties. While such studies have been conducted on various other classes of organic molecules, this specific ester has not been the subject of such a modeling investigation.

Prediction of Reactivity and Selectivity

Specific computational studies aimed at predicting the reactivity and selectivity of this compound in chemical reactions have not been reported. Theoretical predictions in this area often involve the calculation of reactivity indices, reaction energy profiles, and transition state structures to understand and forecast the outcomes of chemical transformations. This level of detailed computational analysis is not available for the title compound.

Non-Linear Optical (NLO) Properties

An investigation into the non-linear optical (NLO) properties of this compound has not been documented in scientific publications. The assessment of NLO properties, which are crucial for applications in optoelectronics and photonics, typically involves quantum chemical calculations of polarizability and hyperpolarizability. The structural features of a molecule, such as the presence of donor-acceptor groups and extended π-conjugation, are often indicators of potential NLO activity. However, without specific computational or experimental studies, the NLO characteristics of this compound remain undetermined.

Biological and Pharmacological Research Pre Clinical, Molecular Level

Molecular Target Identification and Characterization (in vitro, in silico)

Enzyme Inhibition Studies (if applicable)

There are no publicly available studies detailing the inhibitory effects of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate on any specific enzymes.

Receptor Binding Studies (in vitro, if applicable)

Information regarding the binding affinity and interaction of this compound with any biological receptors is not available in the current body of scientific literature.

Mechanistic Studies of Biological Activity (Molecular Pathway Elucidation)

Interaction with Biomolecules (e.g., proteins, DNA)

There is no documented research on the interaction of this compound with biomolecules such as proteins or DNA.

Proposed Molecular Pathways of Action (Non-human, in vitro, theoretical)

Without any data on its biological targets or interactions, no molecular pathways of action have been proposed for this compound.

Computational Approaches in Drug Discovery (Pre-clinical Lead Identification)

While computational studies are a common tool in modern drug discovery, no such analyses, including molecular docking, virtual screening, or quantitative structure-activity relationship (QSAR) studies, have been published specifically for this compound.

It is important to note that the absence of published research does not definitively mean that no research has been conducted. Such studies may be part of proprietary research within pharmaceutical or biotechnology companies and not publicly disclosed. However, based on the available information, the biological and pharmacological profile of this compound is yet to be established in the scientific community.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as this compound) into the binding site of a target protein. This method allows researchers to visualize and analyze the interactions between the ligand and the protein's active site at a molecular level.

Key interactions that are typically analyzed include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding.

Van der Waals Forces: These are weaker interactions but are numerous and collectively important for binding.

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups.

For a hypothetical study involving this compound, researchers would first identify a potential protein target. The 3D structure of this protein would then be used for docking simulations to predict how the compound might bind and to estimate its binding affinity. The results would be presented in a data table format, as shown below, detailing the predicted binding energy and the specific amino acid residues involved in the interaction.

Parameter Hypothetical Value
Target ProteinNot Determined
Binding Affinity (kcal/mol)Not Determined
Interacting ResiduesNot Determined
Hydrogen Bond InteractionsNot Determined
Hydrophobic InteractionsNot Determined

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Reverse virtual screening, on the other hand, would take a molecule like this compound and screen it against a library of known biological targets to identify potential proteins it might interact with.

This process helps in identifying potential therapeutic applications for a new compound and can also help in predicting potential off-target effects. The results of a virtual screening campaign are typically ranked based on a scoring function that estimates the binding affinity of the ligand to each target.

Structure-Based Drug Design Principles Applied to Analogues

Structure-based drug design (SBDD) utilizes the 3D structural information of the target protein to guide the design of more potent and selective inhibitors. If initial studies were to identify a biological target for this compound, SBDD principles would be applied to design analogues with improved pharmacological properties. This iterative process involves:

Determining the 3D structure of the target protein in complex with the initial compound (the "lead").

Analyzing the binding mode and identifying opportunities for improving interactions.

Designing new analogues with modifications that are predicted to enhance binding affinity or selectivity.

Synthesizing and testing these new analogues.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of analogues of a lead compound to understand how chemical structure relates to biological activity.

Systematic Modification of Substituents for Mechanistic Probes

To probe the SAR of this compound, each of its substituents would be systematically modified. For example:

The Chloro Group: Could be replaced with other halogens (Br, I) or with electron-donating or electron-withdrawing groups to probe the electronic requirements at this position.

The Fluoro Group: Its position could be moved around the aromatic ring, or it could be replaced by other small substituents to understand the steric and electronic effects.

The Isopropoxy Group: This group could be varied in size (e.g., methoxy (B1213986), ethoxy, butoxy) to explore the impact of steric bulk in this region of the molecule.

The Methyl Ester: This could be hydrolyzed to the corresponding carboxylic acid or converted to various amides to investigate the role of this group in binding.

The biological activity of each synthesized analogue would be determined, and the results would be compiled into a data table to establish a clear SAR.

Analogue Modification Hypothetical Biological Activity
1Parent CompoundBaseline
2Chloro -> BromoNot Determined
3Fluoro -> CyanoNot Determined
4Isopropoxy -> MethoxyNot Determined
5Methyl Ester -> Carboxylic AcidNot Determined

Conformationally Restricted Analogues

To better understand the bioactive conformation of a flexible molecule like this compound, conformationally restricted analogues are often designed and synthesized. By incorporating the rotatable bonds into a ring system, the number of accessible conformations is reduced. This can lead to an increase in binding affinity (due to a lower entropic penalty upon binding) and can provide valuable insights into the 3D shape required for biological activity. For the isopropoxy group, for instance, it could be incorporated into a cyclic ether to lock its orientation relative to the benzene (B151609) ring.

Potential Applications and Future Research Directions

Applications as Synthetic Intermediates

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is a polysubstituted aromatic ester, a class of compounds that serves as a versatile scaffold in organic synthesis. The specific arrangement of chloro, fluoro, and isopropoxy groups on the benzene (B151609) ring, along with the methyl ester functionality, provides multiple reactive sites for further chemical transformations. Substituted benzoates are foundational materials for constructing more complex molecular architectures. researchgate.net The presence of halogen substituents (chlorine and fluorine) allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups, further expanding its synthetic utility. The isopropoxy group, while generally stable, can influence the electronic properties and steric environment of the benzene ring, directing the regioselectivity of subsequent reactions. Researchers utilize such building blocks to systematically assemble complex target molecules, including pharmaceuticals, natural products, and other functional organic compounds. researchgate.net

The unique substitution pattern of this compound makes it a potential precursor for the synthesis of specialized chemical reagents. The fluorinated and chlorinated benzene ring is a common motif in reagents designed for specific applications in medicinal chemistry and materials science. For example, derivatives of this compound could be elaborated into organometallic reagents or ligands for catalysis. The strategic placement of the fluorine atom can be leveraged to create reagents for ¹⁹F NMR spectroscopy, a valuable tool for studying biological systems and reaction mechanisms. The synthesis of various biologically valuable and synthetically challenging chloro- and bromodifluoromethyl aryl sulfides often starts from precursors with halogenated aromatic rings.

Potential in Materials Science (e.g., Liquid Crystals, Polymer Chemistry)

The incorporation of fluorine atoms into organic scaffolds is a well-established strategy for creating novel functional materials with unique physical, chemical, and biological properties. Fluorinated benzoate (B1203000) scaffolds, such as that found in this compound, are of significant interest in materials science. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can impart desirable characteristics to materials, including enhanced thermal stability, chemical resistance, and specific electronic properties.

In polymer chemistry, fluorinated monomers are used to synthesize polymers with low surface energy, high gas permeability, and low refractive indices. mdpi.com While specific polymerization applications of this compound are not extensively documented, its structure suggests it could be modified to act as a monomer or an additive in the creation of specialty polymers. For instance, conversion of the ester to a polymerizable group could allow its incorporation into polymer backbones, creating materials with tailored properties for applications in coatings, membranes, or optical devices. mdpi.com

Properties Imparted by Fluorination in Materials

PropertyEffect of Fluorine IncorporationPotential Application
Thermal StabilityIncreased due to the high strength of the C-F bond.High-performance polymers, heat-resistant coatings.
Chemical ResistanceEnhanced protection against chemical degradation.Chemically inert linings and components.
Surface EnergyLowered, leading to hydrophobic and oleophobic surfaces.Protective coatings, self-cleaning surfaces.
Dielectric PropertiesModified dielectric constant, often lowered.Insulators, components for electronic devices.
Optical PropertiesCan lower the refractive index and alter birefringence.Optical fibers, anti-reflective coatings, liquid crystal displays.

Fluorinated benzoates are a significant class of compounds in the field of liquid crystals (LCs). tandfonline.com The introduction of fluorine substituents onto the molecular core can profoundly influence the mesomorphic (liquid crystalline) behavior of a compound. tandfonline.com Specifically, fluorination can affect phase transition temperatures, the stability of different LC phases (e.g., nematic, smectic), and key electro-optical properties such as dielectric anisotropy and birefringence. tandfonline.comacs.org

The structure of this compound contains key elements found in calamitic (rod-shaped) liquid crystals: a rigid aromatic core (the substituted benzene ring) and a flexible group (the isopropoxy chain). Research on similar fluorinated benzoate structures has shown that:

Increasing the number of fluoro-substituents on terminal phenyl groups can decrease nematic stability but increase the range of the smectic A phase. tandfonline.com

Lateral fluoro-substitution, as seen in this compound, can lower nematic stability. tandfonline.com

The position of the fluorine atom is critical; for instance, a 4-fluorobenzoate (B1226621) derivative was shown to exhibit ferroelectricity in both its solid and cholesteric liquid crystal phases, a property not present in the non-fluorinated parent compound. acs.org

These findings suggest that this compound and its derivatives are promising candidates for investigation as components in liquid crystal mixtures, potentially leading to materials with tailored properties for display technologies and photonic devices. nih.gov

Influence of Fluorine on Liquid Crystal Properties

PropertyGeneral Effect of Fluorine SubstitutionReference
Nematic Stability (TN-I)Often decreased, especially with lateral substitution. tandfonline.com
Smectic Phase RangeCan be increased, promoting smectic A phases. tandfonline.com
Dielectric AnisotropyCan be made positive or negative depending on C-F bond orientation. nih.gov
Viscosity & BirefringenceFluorinated LCs often exhibit low viscosity and low birefringence. tandfonline.com
FerroelectricityCan be induced in certain molecular architectures. acs.org

Agrochemical Research (excluding safety/toxicology data)

In agrochemical research, the discovery of novel, effective, and selective active ingredients is a constant pursuit. Fluorinated organic compounds, and specifically fluorinated benzoic acid derivatives, have become increasingly important as building blocks for new pesticides. nbinno.com The inclusion of fluorine can significantly enhance the biological efficacy of a molecule. This is attributed to several factors, including increased lipophilicity, which can improve penetration through plant cuticles or pest membranes, and enhanced metabolic stability due to the strength of the carbon-fluorine bond. nbinno.com

The this compound scaffold possesses the key features of a promising agrochemical intermediate:

A Fluorinated Benzoic Acid Framework : This core structure is a valuable starting point for chemical modification to create novel herbicides, fungicides, or insecticides. nbinno.com

Multiple Substitution Sites : The carboxylic acid group (after hydrolysis of the ester) can be converted to amides or other functionalities, while the halogen atoms provide handles for further diversification to fine-tune biological activity. nbinno.com

Benzoic acid itself is known to have applications as a fungicide and insecticide. herts.ac.ukagtonik.com By using a substituted and functionalized derivative like this compound, chemists can explore new chemical space in the search for next-generation crop protection agents. For example, related structures are found in complex herbicides that act by inhibiting acetolactate synthase (ALS), a key enzyme in plants.

Advanced Analytical Methodologies for Compound Characterization and Quantification

The precise characterization and quantification of this compound and its potential reaction products are crucial for its development and application. Advanced analytical techniques are essential for ensuring purity, monitoring reaction kinetics, and detecting trace-level impurities.

For the sensitive detection of halogenated aromatic compounds like this compound, highly sensitive analytical methods are necessary. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds. To enhance sensitivity, especially for trace-level detection, derivatization techniques can be employed. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized to form a more volatile or more easily ionizable compound, leading to improved detection limits in GC-MS analysis.

Recent advancements in mass spectrometry, such as the use of triple quadrupole mass spectrometry (GC-MS/MS), offer even higher sensitivity and selectivity. nih.govresearchgate.net This technique is particularly useful for analyzing complex matrices by minimizing interferences. nih.gov Furthermore, the development of novel ionization techniques in mass spectrometry could further enhance the detection capabilities for halogenated esters.

Analytical TechniquePrincipleAdvantages for Halogenated Benzoates
GC-MS Separates compounds based on their volatility and mass-to-charge ratio.High separation efficiency and structural information.
GC-MS/MS Tandem mass spectrometry for enhanced selectivity and sensitivity.Reduces matrix interference and lowers detection limits. nih.govresearchgate.net
Derivatization Chemical modification to improve analytical properties.Increases volatility and ionization efficiency for better detection.

The ability to monitor chemical reactions in real-time is invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. For the synthesis and subsequent transformations of this compound, several in-situ monitoring techniques can be applied.

Fourier-transform infrared spectroscopy (FTIR) is a robust technique for real-time monitoring of reactions involving changes in functional groups. rsc.org For instance, during the esterification to produce the target compound, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch can be monitored in real-time. Similarly, nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on reactants, intermediates, and products as the reaction progresses. mpg.de The use of flow chemistry setups integrated with these real-time monitoring tools can enable rapid optimization and control over the synthesis process. acs.org

Monitoring TechniqueInformation ProvidedApplication in Synthesis
In-situ FTIR Changes in functional groups.Monitoring the progress of esterification and other functional group transformations. rsc.org
Real-time NMR Detailed structural information of all species in the reaction mixture.Elucidating reaction mechanisms and identifying transient intermediates. mpg.de
Mass Spectrometry Molecular weight changes of reactants and products.Tracking the conversion of starting materials to products in real-time. shimadzu.com

Future Research Trajectories

The future research on this compound is poised to explore its synthetic potential and to develop more sustainable and efficient methodologies for its preparation and derivatization.

The unique electronic and steric environment of the benzene ring in this compound, created by the combination of electron-withdrawing halogens and an electron-donating isopropoxy group, could lead to novel reactivity patterns. Future research could focus on exploring electrophilic and nucleophilic aromatic substitution reactions to understand the directing effects of the existing substituents. The presence of multiple halogen atoms also opens up the possibility of selective dehalogenation or cross-coupling reactions at specific positions, leading to a diverse range of new derivatives.

The functional groups present in this compound serve as handles for a variety of synthetic transformations. The ester group can be hydrolyzed, reduced, or converted to other functional groups. The chloro and fluoro substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of a library of novel compounds with potentially interesting biological or material properties.

The development of environmentally friendly and sustainable methods for the synthesis of fine chemicals is a major goal of modern chemistry. Future research on this compound should focus on developing greener synthetic routes. This could involve the use of biocatalysis, where enzymes are used to catalyze the esterification or other transformations under mild conditions. nih.govrsc.orgchemistryjournals.net The application of flow chemistry can also contribute to a more sustainable process by improving energy efficiency, reducing waste, and allowing for safer handling of reagents. chemistryjournals.net The exploration of alternative, renewable starting materials and greener solvents will also be a key aspect of developing sustainable synthetic routes for this compound and its derivatives. chemistryjournals.net

Research DirectionFocus AreaPotential Outcomes
Novel Reactivity Studying the regioselectivity of aromatic substitution and dehalogenation reactions.Discovery of new reaction pathways and synthesis of unique isomers.
Synthetic Transformations Utilizing cross-coupling and functional group interconversions.Creation of diverse molecular libraries for screening and application.
Sustainable Synthesis Employing biocatalysis, flow chemistry, and green solvents.Development of eco-friendly and economically viable manufacturing processes. nih.govrsc.orgchemistryjournals.net

Deepening Understanding of Molecular Interactions and Mechanisms

Information on the molecular interactions and mechanisms of "this compound" is not available in the reviewed scientific literature. Research into these aspects would be a necessary future step to understand its potential applications. Such studies would typically involve:

Binding Assays: To identify if the compound interacts with specific biological targets such as receptors or enzymes.

X-ray Crystallography: To determine the three-dimensional structure of the compound when bound to a target, revealing the precise molecular interactions.

Computational Modeling and Simulation: To predict binding modes and understand the energetic factors driving the interaction between the compound and its potential targets.

Mechanism of Action Studies: To elucidate the downstream biochemical pathways affected by the compound's activity.

Without such foundational research, any discussion on the molecular interactions and mechanisms of "this compound" would be purely speculative and fall outside the scope of scientifically accurate reporting.

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